molecular formula C8H20BrNO B14343757 3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide CAS No. 105176-68-9

3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide

Cat. No.: B14343757
CAS No.: 105176-68-9
M. Wt: 226.15 g/mol
InChI Key: NDWRZTKVRAUGOM-UHFFFAOYSA-M
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Description

3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide is a quaternary ammonium compound with a hydroxyl group attached to the butan-1-aminium structure. This compound is known for its surfactant properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide typically involves the quaternization of 3-hydroxybutan-1-amine with methyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure complete quaternization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and solvents to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium chloride or sodium iodide in polar solvents are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-N,N,N,3-tetramethylbutan-1-aminium bromide.

    Reduction: Formation of 3-amino-N,N,N,3-tetramethylbutan-1-aminium bromide.

    Substitution: Formation of 3-hydroxy-N,N,N,3-tetramethylbutan-1-aminium chloride or iodide.

Scientific Research Applications

3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide is used in various scientific research applications, including:

    Chemistry: As a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

    Biology: Used in cell culture media to enhance cell membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Employed in the formulation of detergents and cleaning agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide involves its ability to interact with cell membranes and alter their permeability. The quaternary ammonium group interacts with the phospholipid bilayer, disrupting the membrane structure and increasing permeability. This property is utilized in drug delivery systems to enhance the uptake of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.

    Tetrabutylammonium bromide: Used as a phase transfer catalyst in organic synthesis.

    Tetramethylammonium bromide: A simpler quaternary ammonium compound with similar chemical properties.

Uniqueness

3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide is unique due to the presence of the hydroxyl group, which imparts additional reactivity and functionality compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring both surfactant properties and chemical reactivity.

Properties

CAS No.

105176-68-9

Molecular Formula

C8H20BrNO

Molecular Weight

226.15 g/mol

IUPAC Name

(3-hydroxy-3-methylbutyl)-trimethylazanium;bromide

InChI

InChI=1S/C8H20NO.BrH/c1-8(2,10)6-7-9(3,4)5;/h10H,6-7H2,1-5H3;1H/q+1;/p-1

InChI Key

NDWRZTKVRAUGOM-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CC[N+](C)(C)C)O.[Br-]

Origin of Product

United States

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